![molecular formula C19H21F2N5O B5553378 8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553378.png)
8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives, which are structurally related to the compound , involves multi-step synthetic pathways. These pathways can include reactions such as nucleophilic substitution, cyclization, and functional group transformations. The synthesis of related compounds often aims at exploring their potential as inhibitors or modulators of biological targets. For instance, diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives have been synthesized as potent CCR4 antagonists, demonstrating the synthetic interest in this scaffold for biological applications (Shukla et al., 2016).
Aplicaciones Científicas De Investigación
Antagonistic Properties and Receptor Endocytosis
A study by Shukla et al. (2016) synthesized potent CCR4 antagonists, including derivatives similar to the compound , revealing their ability to bind to extracellular allosteric sites and induce endocytosis of CCR4. These findings suggest potential applications in modulating immune responses and targeting diseases where CCR4-mediated pathways are implicated (Shukla et al., 2016).
Anticancer and Antidiabetic Activities
Flefel et al. (2019) explored the synthesis of spirothiazolidines analogs, leading to compounds that demonstrated significant anticancer and antidiabetic activities. These compounds, related to the initial chemical structure, showed higher therapeutic indices against specific cancer cell lines and as enzyme inhibitors, highlighting their potential in developing new treatments for cancer and diabetes (Flefel et al., 2019).
Antihypertensive Agents
Research by Caroon et al. (1981) on derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones showed their potential as antihypertensive agents. The study synthesized compounds with varying substitutions, investigating their effects on spontaneous hypertensive rats and their potential as alpha- and beta-adrenergic receptor blockers (Caroon et al., 1981).
Antimicrobial Properties
Maddila et al. (2016) synthesized novel benzothiazole pyrimidine derivatives, showing excellent in vitro antibacterial and antifungal activities. These compounds, structurally related to the compound of interest, highlight the potential for developing new antimicrobial agents (Maddila et al., 2016).
Heterocyclic Scaffold Development
Hilal et al. (2006) reported the synthesis of a series of heterocyclic scaffolds, including compounds with structures similar to the one . These scaffolds were evaluated for their antibacterial, antifungal, and anticancer activities, offering insights into the versatility of these compounds in medicinal chemistry applications (Hilal et al., 2006).
Propiedades
IUPAC Name |
8-(4-aminopyrimidin-2-yl)-2-[(3,4-difluorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5O/c20-14-2-1-13(9-15(14)21)11-26-12-19(10-17(26)27)4-7-25(8-5-19)18-23-6-3-16(22)24-18/h1-3,6,9H,4-5,7-8,10-12H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBHZRHDGYFIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CC3=CC(=C(C=C3)F)F)C4=NC=CC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.